Cas no 86178-38-3 ((3,3,5-trimethylcyclohexyl) Prop-2-enoate)
(3,3,5-trimethylcyclohexyl) Prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- (3,3,5-trimethylcyclohexyl) Prop-2-enoate
- NSC72762
- 3,3,5-Trimethylcyclohexyl acrylate
- (3.3.5-Trimethyl-cyclohexyl)-acrylat
- SureCN36902
- AC1Q60R9
- AC1L3ZQG
- CTK3E8663
- Opt.-inakt. 5-Acryloyloxy-1.1.3-trimethyl-cyclohexan
- EINECS 289-200-9
- Acrylsaeure-(3,3,5-trimethyl-cyclohexylester)
- AR-1E8435
- acrylic acid-(3,3,5-trimethyl-cyclohexyl ester)
- 3,3,5-Trimethylcyclohexyl 2-propenoate (ACI)
- Acrylic acid, 3,3,5-trimethylcyclohexyl ester (6CI)
- 3,3,5-Trimethylcyclohexyl prop-2-enoate
- Biscoat 196
- CD 420
- EM 2104
- Isophoryl acrylate
- Miramer M 1130
- NSC 72762
- PL 1104
- PRO 6622
- Sartomer CD 420
- Sartomer SR 420
- SR 420
- SR 420NS
- Viscoat 196
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- Inchi: 1S/C12H20O2/c1-5-11(13)14-10-6-9(2)7-12(3,4)8-10/h5,9-10H,1,6-8H2,2-4H3
- InChI Key: ZMTBGVBNTHTBEC-UHFFFAOYSA-N
- SMILES: O=C(C=C)OC1CC(C)(C)CC(C)C1
(3,3,5-trimethylcyclohexyl) Prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3984-25G |
3,3,5-Trimethylcyclohexyl Acrylate (cis- and trans- mixture) (stabilized with MEHQ) |
86178-38-3 | >98.0%(GC) | 25g |
¥410.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3984-500G |
3,3,5-Trimethylcyclohexyl Acrylate (cis- and trans- mixture) (stabilized with MEHQ) |
86178-38-3 | >98.0%(GC) | 500g |
¥1990.00 | 2024-04-15 | |
| Aaron | AR008FUT-5g |
(3,3,5-trimethylcyclohexyl) prop-2-enoate |
86178-38-3 | 5g |
$37.00 | 2025-02-12 | ||
| 1PlusChem | 1P008FMH-25g |
(3,3,5-trimethylcyclohexyl) prop-2-enoate |
86178-38-3 | 98.0% | 25g |
$79.00 | 2024-04-21 | |
| Aaron | AR008FUT-25g |
(3,3,5-trimethylcyclohexyl) prop-2-enoate |
86178-38-3 | 25g |
$82.00 | 2025-02-12 | ||
| A2B Chem LLC | AD92697-25g |
(3,3,5-trimethylcyclohexyl) prop-2-enoate |
86178-38-3 | 98.0% | 25g |
$79.00 | 2024-04-19 | |
| Ambeed | A1300522-500g |
2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester |
86178-38-3 | 98% +(stabilized with MEHQ) | 500g |
$146.0 | 2024-04-17 | |
| A2B Chem LLC | AD92697-5g |
(3,3,5-trimethylcyclohexyl) prop-2-enoate |
86178-38-3 | 98 | 5g |
$39.00 | 2024-04-19 | |
| A2B Chem LLC | AD92697-500g |
(3,3,5-trimethylcyclohexyl) prop-2-enoate |
86178-38-3 | 98.0% | 500g |
$342.00 | 2024-04-19 | |
| 1PlusChem | 1P008FMH-5g |
(3,3,5-trimethylcyclohexyl) prop-2-enoate |
86178-38-3 | 5g |
$45.00 | 2024-04-21 |
(3,3,5-trimethylcyclohexyl) Prop-2-enoate Suppliers
(3,3,5-trimethylcyclohexyl) Prop-2-enoate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
Additional information on (3,3,5-trimethylcyclohexyl) Prop-2-enoate
Latest Research Advances on (3,3,5-trimethylcyclohexyl) Prop-2-enoate (CAS: 86178-38-3) in Chemical Biology and Pharmaceutical Applications
Recent studies on (3,3,5-trimethylcyclohexyl) Prop-2-enoate (CAS: 86178-38-3), a compound of growing interest in chemical biology and pharmaceutical research, have unveiled its potential in diverse applications, ranging from drug delivery systems to bioactive material synthesis. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging therapeutic applications. The compound's unique structural features, including its cyclohexyl backbone and prop-2-enoate functional group, contribute to its versatility in chemical modifications and interactions with biological targets.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a precursor in synthesizing novel anti-inflammatory agents. Researchers demonstrated that derivatives of (3,3,5-trimethylcyclohexyl) Prop-2-enoate exhibited significant COX-2 inhibitory activity while maintaining selectivity over COX-1, suggesting potential for developing safer non-steroidal anti-inflammatory drugs (NSAIDs). The study employed molecular docking simulations and in vitro assays to validate these findings, with the compound's trimethylcyclohexyl moiety appearing crucial for target binding affinity.
In materials science applications, a recent breakthrough reported in Advanced Materials (2024) utilized 86178-38-3 as a key monomer for constructing stimuli-responsive polymer networks. The research team from MIT developed a new class of shape-memory polymers incorporating this compound, which demonstrated remarkable thermal and mechanical properties. These materials showed potential for biomedical applications such as smart drug delivery devices and minimally invasive surgical tools, with the compound's structural rigidity contributing to the polymer's stability at physiological temperatures.
Pharmacokinetic studies of (3,3,5-trimethylcyclohexyl) Prop-2-enoate derivatives have revealed interesting metabolic profiles. A 2024 preclinical investigation published in Drug Metabolism and Disposition reported that esterase-mediated hydrolysis of the prop-2-enoate group leads to the formation of active metabolites with prolonged half-lives. This metabolic pathway suggests potential for prodrug development, particularly for compounds requiring sustained release profiles. The study also noted the compound's favorable blood-brain barrier penetration characteristics, opening possibilities for central nervous system-targeted therapies.
Emerging toxicological data (Regulatory Toxicology and Pharmacology, 2023) indicate that (3,3,5-trimethylcyclohexyl) Prop-2-enoate exhibits a favorable safety profile in acute toxicity studies, with LD50 values exceeding 2000 mg/kg in rodent models. Chronic exposure studies are currently underway, with preliminary results suggesting minimal accumulation in vital organs. These findings support the compound's potential for pharmaceutical development, though further investigation of its long-term effects is warranted.
The compound's utility in chemical biology has been further demonstrated in recent proteomics research (Nature Chemical Biology, 2024), where it served as a versatile scaffold for developing activity-based protein profiling (ABPP) probes. These probes enabled the identification of previously unknown serine hydrolase targets in cancer cell lines, providing new insights into tumor metabolism and potential therapeutic targets. The study highlighted the compound's compatibility with click chemistry modifications, making it valuable for various chemical proteomics applications.
Current challenges in the field include optimizing synthetic routes for large-scale production of 86178-38-3 derivatives and improving their aqueous solubility for pharmaceutical formulations. Recent advances in green chemistry approaches (Green Chemistry, 2023) have addressed some of these challenges by developing more efficient catalytic systems for the compound's synthesis. These methodological improvements have reduced production costs and environmental impact while maintaining high purity standards required for biomedical applications.
Future research directions highlighted in recent reviews include exploring the compound's potential in combination therapies and its application in targeted drug delivery systems. The unique physicochemical properties of (3,3,5-trimethylcyclohexyl) Prop-2-enoate make it particularly suitable for conjugation with various therapeutic agents and targeting moieties. Ongoing clinical translation efforts focus on its derivatives for treating chronic inflammatory conditions and certain oncology indications, with several candidates expected to enter Phase I trials in 2025.
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